

CAS number and molecular formula of (S)-2-Bromo-3-methylbutanoic acid

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Compound of Interest

Compound Name: (S)-2-Bromo-3-methylbutanoic acid

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Technical Guide: (S)-2-Bromo-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-Bromo-3-methylbutanoic acid**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its metabolic fate through glutathione conjugation. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

(S)-2-Bromo-3-methylbutanoic acid is a chiral halogenated carboxylic acid. It is the (S)-enantiomer of 2-bromo-3-methylbutanoic acid, also known as α -bromoisovaleric acid.

Identifier	Value
Chemical Name	(S)-2-Bromo-3-methylbutanoic acid
CAS Number	26782-75-2
Molecular Formula	C5H9BrO2
Molecular Weight	181.03 g/mol
Synonyms	(S)-(-)-2-Bromo-3-methylbutyric acid, (S)- α -Bromoisovaleric acid

Racemic Mixture Identifier	Value
Chemical Name	2-Bromo-3-methylbutanoic acid
CAS Number	565-74-2
Synonyms	α -Bromoisovaleric acid, 2-Bromoisovaleric acid

Physical and Chemical Properties

Quantitative data for 2-bromo-3-methylbutanoic acid (primarily for the racemic mixture) is summarized below.

Property	Value	Reference
Appearance	White to beige crystalline powder or chunks	
Melting Point	39-42 °C	
Boiling Point	124-126 °C at 20 mmHg	
Solubility	Soluble in alcohol and diethyl ether; very slightly soluble in water.	
Optical Rotation	For (R)-enantiomer: $[\alpha]_{22/D}^{+21}$ (c = 37 in benzene)	

Experimental Protocols

Synthesis of α -Bromoisovaleric Acid (Racemic)

The following protocol for the synthesis of the racemic mixture, α -bromoisovaleric acid, is adapted from Organic Syntheses.^{[1][2]}

Materials:

- Isovaleric acid monohydrate (1 kg)
- Benzene (500 ml)
- Dry bromine (1.5 kg, 480 ml)
- Phosphorus trichloride (15 ml)
- Concentrated ammonium hydroxide (sp. gr. 0.90)

Procedure:

- **Dehydration of Isovaleric Acid:** In a 3-liter round-bottomed flask, combine 1 kg of commercial isovaleric acid monohydrate with 500 ml of benzene. Distill the mixture using a short column until the vapor temperature reaches 100°C to remove water and benzene.
- **Bromination:** Cool the residue and place 878 g (934 ml, 8.6 moles) of the dried isovaleric acid into a 3-liter round-bottomed flask equipped with a long reflux condenser. The top of the condenser should be connected to a gas-absorption trap. Add 1.5 kg (480 ml) of dry bromine, followed by 15 ml of phosphorus trichloride, through the condenser.
- **Reaction:** Heat the mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine in the condenser disappears. Add another 25 ml portion of bromine and continue heating until the color dissipates.
- **Completion and Distillation:** Slowly raise the bath temperature to 100–105°C and maintain for 1.5–2 hours. Transfer the crude bromo acid to a 2-liter modified Claisen flask and distill under reduced pressure. The fraction boiling at 110–125°C/15 mm is collected. The yield is approximately 87.5–88.6%.

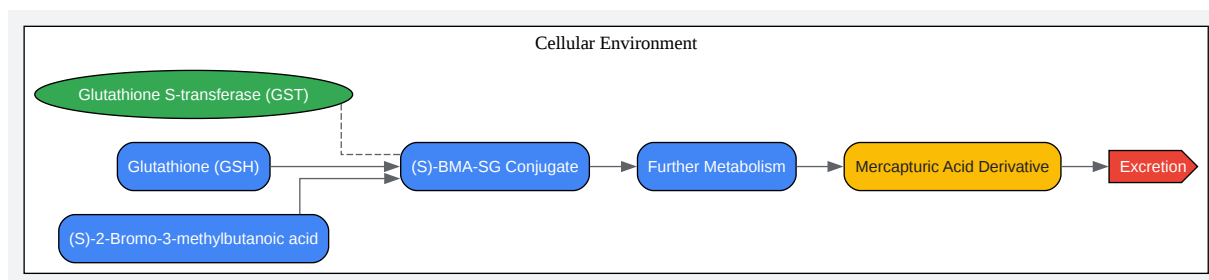
- Amination to dl-Valine (Optional): To 2 liters of technical ammonium hydroxide in a 3-liter round-bottomed flask, add 330 g (1.82 moles) of α -bromoisovaleric acid. Securely stopper the flask and let it stand at room temperature for one week.

Biological Significance and Metabolism

(S)-2-Bromo-3-methylbutanoic acid and its (R)-enantiomer have been studied in the context of their stereoselective conjugation with glutathione (GSH). This metabolic pathway is crucial for the detoxification of xenobiotics.

Glutathione Conjugation Pathway

The conjugation of α -bromoisovaleric acid with glutathione is stereoselective. Studies have shown that the (S)-enantiomer is conjugated with glutathione at a faster rate than the (R)-enantiomer. This process is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted.



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Caption: Glutathione conjugation pathway of **(S)-2-Bromo-3-methylbutanoic acid**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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